

Spectroscopic Characterization of 3-Iodo-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Iodo-1H-indazol-5-amine*

Cat. No.: *B1322494*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Iodo-1H-indazol-5-amine** (CAS No. 599183-36-5), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed prediction of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are founded on established principles of spectroscopy and comparative data from analogous substituted indazoles and aromatic amines. Furthermore, this guide furnishes detailed, generalized experimental protocols for acquiring high-quality spectroscopic data, alongside a logical workflow for structural elucidation.

Introduction

3-Iodo-1H-indazol-5-amine is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteres of purines and are prevalent in a multitude of pharmacologically active agents. The presence of an iodo group at the 3-position offers a site for further synthetic modification, such as cross-coupling reactions, while the amino group at the 5-position influences the molecule's electronic properties and potential for hydrogen bonding. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, necessitating a thorough spectroscopic characterization. This guide serves as a foundational

resource for researchers working with this compound, detailing the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for **3-*Iodo-1H-indazol-5-amine***.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electron-donating effect of the amino group (-NH₂) and the electron-withdrawing and anisotropic effects of the iodo group.

Table 1: Predicted ¹H NMR Data for **3-*Iodo-1H-indazol-5-amine*** (in DMSO-d₆)

Proton Label	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-4	~6.8 - 7.0	dd	J ≈ 9.0, 2.0 Hz	1H
H-6	~6.6 - 6.8	d	J ≈ 2.0 Hz	1H
H-7	~7.2 - 7.4	d	J ≈ 9.0 Hz	1H
-NH ₂	~4.5 - 5.5 (broad)	s	-	2H
N-H	~12.0 - 13.0 (broad)	s	-	1H

Table 2: Predicted ¹³C NMR Data for **3-*Iodo-1H-indazol-5-amine*** (in DMSO-d₆)

Carbon Label	Predicted Chemical Shift (δ , ppm)
C-3	~85 - 95
C-3a	~140 - 145
C-4	~115 - 120
C-5	~145 - 150
C-6	~100 - 105
C-7	~120 - 125
C-7a	~130 - 135

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **3-Iodo-1H-indazol-5-amine** ($C_7H_6IN_3$), the molecular weight is 259.05 g/mol .[\[1\]](#) [\[2\]](#)

Table 3: Predicted Mass Spectrometry Data for **3-Iodo-1H-indazol-5-amine**

m/z Value	Predicted Identity	Notes
259	$[M]^+$ (Molecular Ion)	The parent peak, corresponding to the intact molecule. Expected to be observable.
260	$[M+H]^+$	Protonated molecule, often the base peak in Electrospray Ionization (ESI).
132	$[M - I]^+$	Result of the cleavage of the C-I bond, a common fragmentation for iodo-aromatics. ^{[3][4]}
105	$[M - I - HCN]^+$	Subsequent loss of hydrogen cyanide from the indazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-Iodo-1H-indazol-5-amine** is expected to be characterized by the vibrations of the primary amine, the indazole N-H, and the aromatic ring.^{[1][5][6]}

Table 4: Predicted IR Absorption Frequencies for **3-Iodo-1H-indazol-5-amine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3450 - 3350	N-H Asymmetric Stretch (primary amine)	Medium
3350 - 3250	N-H Symmetric Stretch (primary amine)	Medium
3200 - 3000	N-H Stretch (indazole ring)	Broad
3100 - 3000	Aromatic C-H Stretch	Medium
1650 - 1580	N-H Bending (Scissoring, primary amine)	Strong
1620 - 1450	C=C Aromatic Ring Stretch	Medium-Strong
1335 - 1250	Aromatic C-N Stretch	Strong
910 - 665	N-H Wag (out-of-plane bend)	Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indazole ring system is the primary chromophore. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted indazole.^{[7][8]}

Table 5: Predicted UV-Vis Absorption Maxima for **3-Iodo-1H-indazol-5-amine** (in Methanol or Ethanol)

Predicted λ_{\max} (nm)	Transition Type
~250 - 260	$\pi \rightarrow \pi^*$ transition
~290 - 310	$\pi \rightarrow \pi^*$ transition

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **3-Iodo-1H-indazol-5-amine**.

NMR Spectroscopy Protocol

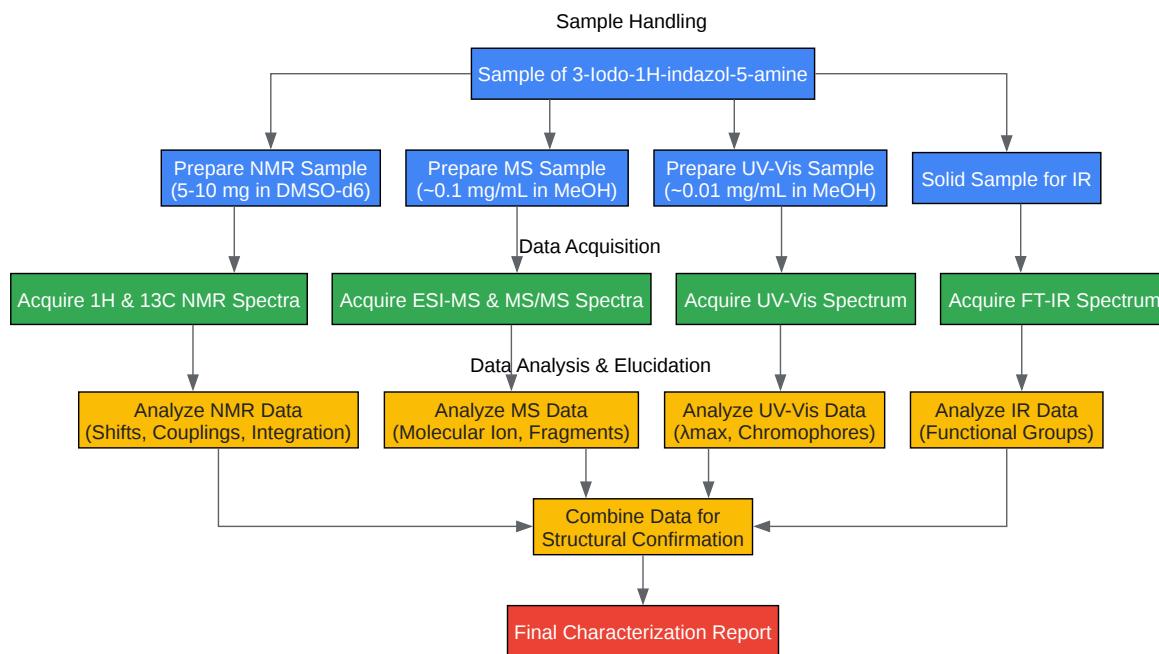
- Sample Preparation: Dissolve 5-10 mg of **3-Iodo-1H-indazol-5-amine** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve the compound and to allow for the observation of exchangeable N-H and -NH₂ protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H spectrum.
 - Set the spectral width to cover a range of -2 to 14 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 2-5 seconds to ensure full relaxation of protons.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry Protocol (ESI-MS)

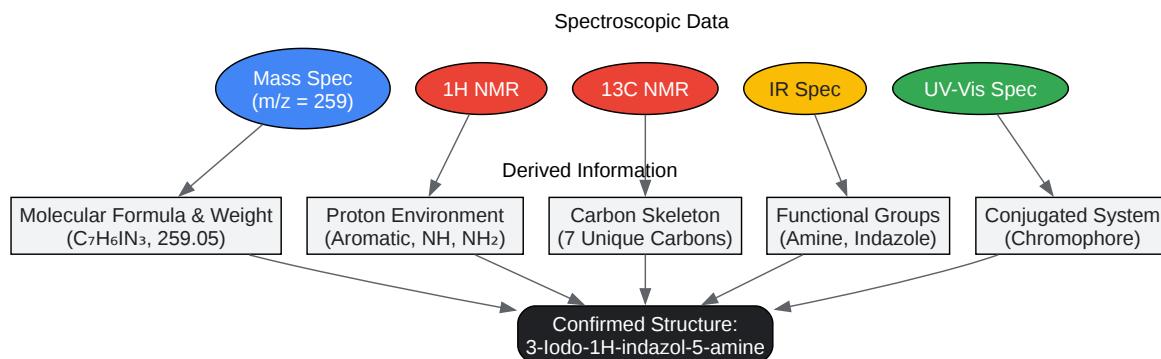
- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Data Acquisition:
 - Operate the ESI source in positive ion mode to detect the protonated molecule $[M+H]^+$.
 - Infuse the sample solution into the source at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
 - Acquire data over a mass range of m/z 50-500.
 - To obtain fragmentation data (MS/MS), select the $[M+H]^+$ ion (m/z 260) for collision-induced dissociation (CID) and scan for the resulting product ions.

FT-IR Spectroscopy Protocol (ATR)

- Sample Preparation: No special preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and apply pressure to ensure good contact.
 - Record the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.


- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol


- Sample Preparation:
 - Prepare a stock solution of **3-Iodo-1H-indazol-5-amine** in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
 - Prepare a dilute solution from the stock solution to have an absorbance in the range of 0.1 to 1.0 AU. A typical concentration would be around 0.01 mg/mL.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a matching quartz cuvette with the sample solution.
 - Scan the sample from a wavelength of 400 nm down to 200 nm.
- Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λ_{\max}).

Visualization of Workflows

The following diagrams illustrate the logical and experimental workflows for the characterization of **3-Iodo-1H-indazol-5-amine**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic characterization.

[Click to download full resolution via product page](#)

Caption: Logical workflow for structural elucidation from spectroscopic data.

Conclusion

While experimental spectra for **3-Iodo-1H-indazol-5-amine** are not readily available in public databases, a robust and reliable spectroscopic profile can be predicted based on fundamental principles and data from related structures. This technical guide provides a comprehensive set of predicted data across four key analytical techniques, which will serve as a valuable reference for researchers in confirming the identity and purity of their synthesized material. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and quality. By following the outlined workflows, scientists and drug development professionals can confidently characterize this and other novel chemical entities, facilitating the advancement of their research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. wikieducator.org [wikieducator.org]
- 2. rsc.org [rsc.org]
- 3. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH₃)₂CHCH₂I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1-iodopropane C₃H₇I CH₃CH₂CH₂I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 8. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Iodo-1H-indazol-5-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1322494#spectroscopic-characterization-of-3-iodo-1h-indazol-5-amine\]](https://www.benchchem.com/product/b1322494#spectroscopic-characterization-of-3-iodo-1h-indazol-5-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com